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Compound of Interest

Compound Name: 5-Propyltryptamine

Cat. No.: B15175464 Get Quote

Disclaimer: Scientific research on 5-Propyltryptamine is extremely limited. This guide provides

a technical overview based on its fundamental chemical properties and by drawing analogies

from structurally similar and well-researched tryptamine compounds. The experimental

protocols, pharmacological data, and pathway descriptions are representative of the tryptamine

class and should be considered illustrative rather than as empirically verified data for 5-
Propyltryptamine itself.

Introduction
5-Propyltryptamine is a lesser-known synthetic compound belonging to the tryptamine class.

Tryptamines are characterized by an indole ring structure linked to an amino group by a two-

carbon side chain and are of significant interest to researchers for their diverse

pharmacological activities, primarily as agonists at serotonin (5-HT) receptors.[1] While

congeners such as N,N-Dimethyltryptamine (DMT) and psilocybin have been extensively

studied, 5-Propyltryptamine remains largely uncharacterized in scientific literature.

This technical guide is intended for researchers, scientists, and drug development

professionals, providing a summary of the available physicochemical data for 5-
Propyltryptamine and a comprehensive overview of the methodologies and expected

pharmacological properties based on related tryptamine analogs.

Chemical and Physical Properties
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The following table summarizes the computed physicochemical properties of 5-
Propyltryptamine.[2]

Property Value Source

IUPAC Name
2-(5-propyl-1H-indol-3-

yl)ethanamine
PubChem[2]

CAS Number 55852-54-5 PubChem[2]

Molecular Formula C₁₃H₁₈N₂ PubChem[2]

Molecular Weight 202.30 g/mol PubChem[2]

XLogP3 2.9 PubChem[2]

Hydrogen Bond Donor Count 2 PubChem[2]

Hydrogen Bond Acceptor

Count
2 PubChem[2]

Rotatable Bond Count 4 PubChem[2]

Exact Mass 202.146998583 Da PubChem[2]

Topological Polar Surface Area 41.8 Å² PubChem[2]

Synthesis of 5-Substituted Tryptamines
While a specific synthesis for 5-Propyltryptamine is not detailed in the reviewed literature, a

common and adaptable method for creating substituted tryptamines is the Speeter-Anthony

tryptamine synthesis.[3] This method involves the reaction of a substituted indole with oxalyl

chloride, followed by reaction with a desired amine and subsequent reduction. For 5-
Propyltryptamine, the starting material would be 5-propylindole.

General Experimental Protocol: Speeter-Anthony
Tryptamine Synthesis (Adapted)

Acylation: 5-propylindole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and

cooled. Oxalyl chloride is added dropwise to form the indol-3-ylglyoxylyl chloride

intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b15175464?utm_src=pdf-body
https://www.benchchem.com/product/b15175464?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://www.benchchem.com/product/b15175464?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.0c05099
https://www.benchchem.com/product/b15175464?utm_src=pdf-body
https://www.benchchem.com/product/b15175464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15175464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amidation: The intermediate is then reacted with ammonia (or a protected amine equivalent)

to form the corresponding glyoxylamide.

Reduction: The resulting 5-propyl-indol-3-ylglyoxylamide is reduced to the final tryptamine. A

strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as

tetrahydrofuran (THF) is typically used for this step.

Workup and Purification: The reaction is carefully quenched, and the crude product is

extracted. Purification is typically achieved through column chromatography or crystallization

to yield pure 5-Propyltryptamine.
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General Workflow for Speeter-Anthony Tryptamine Synthesis

Start: 5-Propylindole

Dissolve in Anhydrous Ether

Step 1

Add Oxalyl Chloride

Step 2: Acylation

React with Ammonia

Step 3: Amidation

Reduction with LiAlH4 in THF

Step 4: Reduction

Quench Reaction & Aqueous Workup

Step 5

Purification (Chromatography/Crystallization)

Step 6

End: 5-Propyltryptamine

Click to download full resolution via product page

A generalized synthetic workflow for 5-substituted tryptamines.
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Pharmacology
The specific pharmacological profile of 5-Propyltryptamine is not documented. However,

based on extensive research on analogous compounds, it is expected to act as an agonist at

various serotonin (5-HT) receptors, with the 5-HT₂A and 5-HT₁A subtypes being primary targets

of interest for psychoactivity.[4][5] The affinity and efficacy at these and other receptors would

determine its specific effects.

Comparative Receptor Binding Data of Tryptamine
Analogs
To provide context, the following table summarizes the receptor binding affinities (Ki, nM) for

related tryptamine compounds at key serotonin receptors. It is crucial to note that these values

are not for 5-Propyltryptamine but for structurally related molecules.

Compound
5-HT₁A (Ki,
nM)

5-HT₂A (Ki,
nM)

5-HT₂C (Ki,
nM)

Reference

N,N-

Dipropyltryptami

ne (DPT)

~100 (IC₅₀) - - [6]

N,N-

Diallyltryptamine

(DALT)

>100 250-730 - [4]

5-MeO-DALT 10-80 250-730 - [4]

4-HO-DALT 10-80 250-730 - [4]

Tryptamine - 7.36 (EC₅₀) - [7]

Note: Data is compiled from multiple sources and methodologies may vary. '-' indicates data

not available in the cited sources.

The structure-activity relationships in tryptamines suggest that substitutions on the indole ring

and the N,N-dialkyl groups significantly influence receptor affinity and selectivity.[8] The 5-

propyl substitution in 5-Propyltryptamine may confer increased lipophilicity compared to
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unsubstituted tryptamine, potentially affecting its pharmacokinetic and pharmacodynamic

properties.

Experimental Protocols
Protocol: In Vitro Competitive Radioligand Binding
Assay for 5-HT₂A Receptor
This protocol describes a generalized high-throughput method for determining the binding

affinity of a test compound like 5-Propyltryptamine at the human 5-HT₂A receptor.[9]

Objective: To determine the inhibition constant (Ki) of 5-Propyltryptamine for the 5-HT₂A

receptor by measuring its ability to displace a known radioligand.

Materials:

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT₂A

receptor.

Radioligand: [³H]ketanserin (a selective 5-HT₂A antagonist).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Test Compound: 5-Propyltryptamine, dissolved in a suitable solvent (e.g., DMSO) and

serially diluted.

Non-specific Binding Control: A high concentration of a non-labeled 5-HT₂A antagonist (e.g.,

10 µM spiperone).

Instrumentation: 96-well microfilter plates, cell harvester, liquid scintillation counter.

Procedure:

Plate Preparation: Pre-soak 96-well filter plates with a solution like 0.5% polyethyleneimine

to reduce non-specific binding.[9]

Assay Mixture Preparation: In each well, combine:
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Receptor membranes (e.g., 50-100 µg protein).

[³H]ketanserin at a concentration near its Kd (e.g., 1-2 nM).

Varying concentrations of 5-Propyltryptamine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

For total binding wells, add vehicle instead of the test compound.

For non-specific binding wells, add the non-labeled antagonist.

Bring the final volume to 200 µL with assay buffer.

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium

(e.g., 60 minutes).

Harvesting: Rapidly filter the contents of the wells through the filter plates using a cell

harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound

radioligand.

Scintillation Counting: Dry the filter mats, add scintillation cocktail to each well, and measure

the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific counts from total counts.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Fit the data to a one-site competition model using non-linear regression to determine the

IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand

binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for Radioligand Binding Assay

Preparation

Assay Execution

Data Analysis

Prepare Serial Dilutions of
5-Propyltryptamine

Combine Reagents in 96-Well Plate:
- Membranes
- Radioligand

- Test Compound

Prepare Receptor Membranes,
Radioligand ([3H]ketanserin),

and Assay Buffer

Incubate to Reach Equilibrium

Rapid Filtration & Washing
(Cell Harvester)

Add Scintillation Cocktail & Count Radioactivity

Plot % Inhibition vs. [Compound]

Calculate IC50 via Non-Linear Regression

Calculate Ki using Cheng-Prusoff Equation
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A typical experimental workflow for a receptor binding assay.
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Potential Signaling Pathways
Tryptamines primarily mediate their effects through G-protein-coupled receptors (GPCRs). The

specific signaling cascade activated depends on the receptor subtype and the G-protein it

couples to.[10][11]

5-HT₂A Receptor: This receptor is coupled to the Gq/11 protein. Upon agonist binding, it

activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate

(PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of

intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[12]

5-HT₁A Receptor: This receptor is coupled to the Gi/o protein. Its activation inhibits adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

These pathways modulate the activity of numerous downstream effectors, ultimately altering

neuronal excitability and gene expression.
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Representative Tryptamine Signaling Pathways at 5-HT Receptors
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Common signaling pathways activated by tryptamine agonists.
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Conclusion
5-Propyltryptamine (CAS 55852-54-5) is a structurally defined but pharmacologically

uncharacterized member of the tryptamine family. While its physicochemical properties are

available through computational models, a significant gap exists in the empirical data regarding

its synthesis, pharmacology, and biological activity. By examining related compounds, it is

reasonable to hypothesize that 5-Propyltryptamine will function as a serotonin receptor

agonist. However, dedicated research, including chemical synthesis, in vitro receptor binding

and functional assays, and in vivo behavioral studies, is required to elucidate its precise

pharmacological profile and potential applications. The methodologies and comparative data

presented in this guide offer a foundational framework for initiating such scientific

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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